

Technical Guide: PKI-179 Hydrochloride - A Dual

PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PKI-179 hydrochloride

Cat. No.: B2743481

Get Quote

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of **PKI-179 hydrochloride**, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document is intended for researchers, scientists, and professionals in the field of drug development.

#### **Chemical Structure and Properties**

**PKI-179 hydrochloride** is a second-generation, ATP-competitive small molecule inhibitor. Its chemical identity is well-defined and characterized by the following properties.



| Identifier        | Value                                                                                                                      |
|-------------------|----------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 1-[4-[4-morpholin-4-yl-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea;hydrochloride |
| Molecular Formula | C25H29CIN8O3                                                                                                               |
| Molecular Weight  | 525.0 g/mol                                                                                                                |
| CAS Number        | 1463510-35-1                                                                                                               |
| SMILES            | C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC<br>4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6.Cl                                                  |
| InChI Key         | JNMURGIZAFELTR-UHFFFAOYSA-N                                                                                                |
| Appearance        | White to off-white solid                                                                                                   |
| Solubility        | Soluble in DMSO (~2.5 mg/ml) and DMF (~2 mg/ml). Sparingly soluble in aqueous buffers.                                     |

### **Mechanism of Action and Signaling Pathway**

**PKI-179 hydrochloride** exerts its anti-proliferative effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, survival, and proliferation. Dysregulation of this pathway is a common feature in many human cancers. PKI-179 is a dual inhibitor, targeting both PI3K and mTOR, which can lead to a more potent and durable anti-tumor response compared to inhibitors that target a single node in the pathway.

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the inhibitory action of PKI-179.





Click to download full resolution via product page

PI3K/mTOR Signaling Pathway Inhibition by PKI-179.



### **Biological Activity and Quantitative Data**

**PKI-179 hydrochloride** has demonstrated potent inhibitory activity in both biochemical and cell-based assays. It is also orally bioavailable and shows anti-tumor efficacy in vivo.

### In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentrations (IC<sub>50</sub>) of PKI-179 against various PI3K isoforms and mTOR have been determined in enzymatic assays.

| Target                 | IC <sub>50</sub> (nM) |
|------------------------|-----------------------|
| ΡΙ3Κ-α                 | 8                     |
| РІЗК-β                 | 24                    |
| РІЗК-у                 | 74                    |
| РІЗК-δ                 | 77                    |
| PI3K-α (E545K mutant)  | 14                    |
| PI3K-α (H1047R mutant) | 11                    |
| mTOR                   | 0.42                  |

PKI-179 exhibits high selectivity for PI3K and mTOR, with IC<sub>50</sub> values greater than 30  $\mu$ M against a panel of 361 other kinases. It does show some activity against the cytochrome P450 isoform CYP2C8 (IC<sub>50</sub> = 3  $\mu$ M).

#### In Vitro Anti-proliferative Activity

The anti-proliferative effects of PKI-179 have been evaluated in various cancer cell lines.

| Cell Line  | Cancer Type     | IC50 (nM) |
|------------|-----------------|-----------|
| MDA-MB-361 | Breast Cancer   | 22        |
| PC-3       | Prostate Cancer | 29        |



#### In Vivo Efficacy and Oral Bioavailability

**PKI-179 hydrochloride** has demonstrated significant anti-tumor activity in a mouse xenograft model of human breast cancer (MDA-MB-361). Dosing at 50 mg/kg resulted in pronounced tumor growth arrest. The compound is well-tolerated, with no significant weight loss observed in the tested animals.

The oral bioavailability of PKI-179 has been assessed in multiple species.

| Species    | Oral Bioavailability (%) |
|------------|--------------------------|
| Nude Mouse | 98                       |
| Rat        | 46                       |
| Monkey     | 38                       |
| Dog        | 61                       |

## **Experimental Protocols**

The following sections outline representative methodologies for key experiments used to characterize the activity of **PKI-179 hydrochloride**.

### **PI3K HTRF® Kinase Assay**

This protocol describes a typical Homogeneous Time-Resolved Fluorescence (HTRF®) assay for measuring the inhibitory activity of compounds against PI3Kα.

#### Materials:

- Recombinant human PI3Kα enzyme
- PIP2 substrate
- ATP
- PI3K assay buffer



- GST-tagged GRP1
- Anti-GST antibody labeled with Lumi4-Tb cryptate
- Streptavidin-XL665
- PKI-179 hydrochloride
- 384-well low-volume plates
- HTRF®-compatible plate reader

#### Procedure:

- Prepare serial dilutions of PKI-179 hydrochloride in DMSO.
- Add 2 μL of the compound dilutions to the wells of a 384-well plate.
- Add 4 μL of a solution containing the PI3Kα enzyme and PIP2 substrate in the assay buffer.
- Initiate the kinase reaction by adding 4 μL of ATP solution.
- Incubate the plate at room temperature for 30 minutes.
- Stop the reaction by adding 5 μL of the HTRF® detection mix containing GST-GRP1, Lumi4-Tb anti-GST, and Streptavidin-XL665.
- Incubate the plate for 60 minutes at room temperature to allow for the development of the detection signal.
- Read the plate on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
- Calculate the HTRF® ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC<sub>50</sub> value.

### **Cell Proliferation Assay (CellTiter-Glo®)**



This protocol describes a method for assessing the anti-proliferative effects of **PKI-179 hydrochloride** on cancer cells.

#### Materials:

- MDA-MB-361 or PC-3 cells
- Complete cell culture medium
- PKI-179 hydrochloride
- 96-well clear-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **PKI-179 hydrochloride** in the complete cell culture medium.
- Remove the existing medium from the cells and add 100 μL of the medium containing the different concentrations of the compound.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 μL of the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.



Plot the luminescence signal against the compound concentration to determine the IC<sub>50</sub> value.

### In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **PKI-179 hydrochloride** in a mouse xenograft model.

#### Materials:

- Female athymic nude mice (4-6 weeks old)
- MDA-MB-361 human breast cancer cells
- Matrigel
- PKI-179 hydrochloride
- Vehicle solution
- Calipers
- Animal balance

#### Procedure:

- Subcutaneously implant 5 x  $10^6$  MDA-MB-361 cells mixed with Matrigel into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
- When tumors reach a mean volume of approximately 150-200 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- Administer PKI-179 hydrochloride (e.g., 50 mg/kg) or the vehicle solution to the respective groups via the desired route (e.g., intraperitoneal or oral gavage) at the specified dosing schedule (e.g., daily or every 3 days).



- Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Continue the treatment for a predetermined period (e.g., 4 weeks).
- At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
- Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

# **Experimental and Developmental Workflow**

The development of a kinase inhibitor like PKI-179 typically follows a structured workflow, from initial discovery to preclinical and clinical evaluation. A phase 1 clinical trial for an advanced malignant solid tumor was initiated in 2010 (NCT00997360).



Click to download full resolution via product page

Typical Drug Discovery and Development Workflow for a Kinase Inhibitor.

 To cite this document: BenchChem. [Technical Guide: PKI-179 Hydrochloride - A Dual PI3K/mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2743481#what-is-the-chemical-structure-of-pki-179-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com